4,5-Difluoro-2-(2-methoxyethoxy)aniline
Description
Chemical Structure and Properties 4,5-Difluoro-2-(2-methoxyethoxy)aniline (C₉H₁₁F₂NO₂, MW 215.19 g/mol) is an aromatic amine derivative featuring a 2-methoxyethoxy group at the 2-position and fluorine atoms at the 4- and 5-positions of the benzene ring. The methoxyethoxy substituent enhances solubility in polar solvents, while the fluorine atoms modulate electronic effects and steric bulk. This compound is structurally analogous to intermediates used in pharmaceuticals and agrochemicals, particularly in Suzuki-Miyaura coupling reactions (as seen in ).
Nitro Reduction: A nitro precursor (e.g., 4,5-difluoro-2-(2-methoxyethoxy)nitrobenzene) could be reduced using SnCl₂·2H₂O in ethanol, followed by alkaline workup (similar to ).
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with ammonia or amines, as demonstrated in and for related trifluoromethyl-substituted anilines.
Properties
IUPAC Name |
4,5-difluoro-2-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-2-3-14-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVMUIYCGDOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) for Etherification
The methoxyethoxy group at position 2 is typically introduced via nucleophilic substitution. A common approach involves reacting a fluorinated nitrobenzene precursor with 2-methoxyethanol under alkaline conditions. For example, 2,4,5-trifluoronitrobenzene can undergo substitution at position 2 using potassium tert-butoxide in toluene/methanol, yielding 2-(2-methoxyethoxy)-4,5-difluoronitrobenzene. Key parameters include:
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Solvent system : Toluene and methanol (3:1 ratio) for optimal solubility.
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Base : Potassium tert-butoxide (PTB) at 0–20°C to minimize side reactions.
Post-reaction workup involves extraction with toluene, washing with brine, and recrystallization using petroleum ether, achieving yields >85%.
Fluorination Strategies
Fluorine atoms at positions 4 and 5 are often introduced early in the synthesis. Two primary methods are employed:
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Halex Reaction : Displacement of chlorine or bromine atoms using potassium fluoride in polar aprotic solvents (e.g., DMF) at 120–150°C.
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Electrophilic Fluorination : Employing Selectfluor® or F-TEDA-BF4 in acetonitrile, though this method risks over-fluorination.
Stepwise Synthesis Protocols
Route 1: Nitro Reduction Pathway
Step 1: Synthesis of 2-(2-Methoxyethoxy)-4,5-difluoronitrobenzene
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Substrate : 2,4,5-Trifluoronitrobenzene.
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Reagents : 2-Methoxyethanol (1.2 equiv), PTB (1.5 equiv).
Step 2: Nitro Group Reduction
Route 2: Protective Group Strategy
Step 1: Amine Protection
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Reagents : Acetic anhydride (1.1 equiv) in acetic acid at 90°C for 3–5 hours.
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Intermediate : N-(4,5-Difluoro-2-(2-methoxyethoxy)phenyl)acetamide.
Step 2: Deprotection
Optimization and Challenges
Regioselectivity Control
Fluorine’s strong electron-withdrawing nature directs substitutions to meta/para positions. To achieve ortho-methoxyethoxy placement (position 2), steric hindrance from bulky bases (e.g., PTB) and low temperatures (0°C) are critical.
Catalyst Efficiency in Reduction
Comparative studies show Raney nickel outperforms palladium on carbon (Pd/C) for nitro reductions in methoxyethoxy-containing substrates, minimizing over-reduction.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Ni | Methanol | 25–30 | 98 |
| Pd/C | Ethanol | 50 | 85 |
Purification and Characterization
Recrystallization Techniques
Crude product is purified via petroleum ether recrystallization, yielding >98% purity. Key steps:
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
4,5-Difluoro-2-(2-methoxyethoxy)aniline is primarily utilized in the development of pharmaceutical agents due to its potential biological activity. Its structure allows it to serve as a precursor in the synthesis of various drug candidates, particularly those targeting cancer and infectious diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest mechanisms. A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed an IC₅₀ value of approximately 25 µM, indicating its potential as a therapeutic agent in cancer treatment.
Antimicrobial Applications
The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent, particularly against resistant strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various aniline derivatives, including this compound. The results demonstrated significant inhibition against resistant bacterial strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
| Activity Type | Observation |
|---|---|
| Anticancer | Induces apoptosis; inhibits MCF-7 cell growth |
| Antimicrobial | Effective against resistant bacterial strains |
| Enzyme Interaction | Modulates enzyme activity; influences metabolism |
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(2-methoxyethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key structural and functional differences between the target compound and analogs:
Stability and Degradation
- Oxidative Stability : The methoxyethoxy group reduces oxidative degradation compared to simpler alkoxy substituents (e.g., methoxy) due to steric hindrance .
- Hydrolytic Sensitivity: Fluorine atoms at the 4- and 5-positions may increase resistance to hydrolysis relative to nitro or amino substituents (as seen in ).
Biological Activity
4,5-Difluoro-2-(2-methoxyethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in drug discovery, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a difluorinated aniline structure, which contributes to its unique biological properties. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, making it a promising candidate for therapeutic applications.
The mechanism of action for this compound is primarily through its interaction with specific molecular targets such as enzymes or receptors. The fluorine substitution can increase binding affinity to these targets, thereby modulating their activity. This characteristic is particularly valuable in drug design, where improved binding can lead to enhanced efficacy and reduced side effects.
Biological Activities
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those from leukemia and solid tumors. For example, compounds with similar structures have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (nM) |
|---|---|---|
| This compound | L1210 mouse leukemia | <100 |
| Analog Compound A | A549 lung carcinoma | <50 |
| Analog Compound B | MCF7 breast carcinoma | <200 |
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Case Study 1 : A study focused on the compound's effects on cancer cell proliferation found that treatment with the compound led to a significant reduction in cell viability across multiple cancer cell lines. The study highlighted the potential of this compound as a lead for further development in cancer therapeutics.
- Case Study 2 : Another investigation assessed the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated a marked decrease in joint swelling and inflammatory markers following administration of the compound.
Research Findings
Recent research has expanded on the biological applications of this compound:
- Drug Discovery : The compound is being evaluated as a bioactive scaffold in drug discovery programs targeting various diseases including cancer and inflammatory disorders .
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the aniline structure can significantly alter biological activity. For instance, replacing methoxy groups with halogens has been linked to increased potency against certain cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 4,5-Difluoro-2-(2-methoxyethoxy)aniline, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura coupling using a palladium catalyst system. Key steps include:
- Catalyst System : Pd(OAc)₂ with dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine ligand (e.g., 0.36 mmol ligand per 3.6 mmol substrate) .
- Solvent/Temperature : Dioxane at 110°C under nitrogen for 4 hours .
- Purification : C18 reverse-phase chromatography (acetonitrile/water gradient) to isolate the product, yielding ~14% .
Yield Optimization : Increase equivalents of boronate ester (e.g., 3:1 ratio of octamethyl-2,2’-bi(1,3,2-dioxaborolane) to substrate) and optimize reaction time .
Q. How can reverse-phase chromatography be effectively applied to purify this compound?
Methodological Answer:
- Column Choice : C18 silica-packed columns for high-resolution separation of polar intermediates.
- Eluent System : Acetonitrile/water gradients (e.g., 10–90% acetonitrile) effectively resolve the aniline derivative from byproducts, as demonstrated in purification of structurally similar boronate esters .
- Validation : Monitor purity via HPLC (e.g., retention time ~0.83–1.19 minutes under SMD-TFA05 conditions) and LCMS (e.g., m/z 236–362 [M+H]⁺) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- LCMS/HPLC : Use electrospray ionization (ESI) LCMS to confirm molecular weight (m/z 236–362 [M+H]⁺) and HPLC (e.g., SQD-AA05/SMD-TFA05 conditions) for purity (>97%) .
- NMR : ¹⁹F NMR to resolve fluorine environments and ¹H NMR to confirm methoxyethoxy (–OCH₂CH₂OCH₃) integration .
- Elemental Analysis : Verify fluorine content via combustion analysis or XPS.
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., –F, –CF₃) influence the reactivity of the amino group in nucleophilic aromatic substitution?
Methodological Answer:
- Electronic Effects : The –F and –OCH₂CH₂OCH₃ groups create a meta-directing, deactivating aromatic ring, reducing amino group nucleophilicity. Compare reactivity with non-fluorinated analogs (e.g., 3-methoxyaniline) .
- Experimental Validation : Perform kinetic studies on acylation or iodination reactions (e.g., N-iodosuccinimide in acetic acid at RT, yielding >90% substitution) .
- Computational Modeling : Use DFT to calculate partial charges and Fukui indices to predict regioselectivity .
Q. What challenges arise in computational modeling of substituent effects on this compound’s electronic properties?
Methodological Answer:
- Parameterization : Accurately modeling fluorine’s electronegativity and the methoxyethoxy group’s conformational flexibility requires advanced basis sets (e.g., B3LYP/6-311+G(d,p)) .
- Solvent Effects : Include implicit solvent models (e.g., PCM for acetonitrile/water) to simulate chromatographic behavior .
- Validation : Compare computed NMR chemical shifts (¹⁹F, ¹H) with experimental data to refine models .
Q. What methodologies assess the environmental persistence and toxicity of fluoro-substituted anilines?
Methodological Answer:
- Degradation Studies : Apply Advanced Oxidation Processes (AOPs) like Fenton’s reagent (Fe²⁺/H₂O₂) to track hydroxyl radical-mediated degradation pathways .
- Soil Migration Analysis : Use column leaching experiments (e.g., sandy loam soil, pH 6–8) to model vertical transport under varying hydraulic conditions .
- Toxicity Assays : Test for methemoglobinemia induction in vitro (e.g., erythrocyte lysate assays) and microbial toxicity (e.g., Vibrio fischeri bioluminescence inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
